2-[Cyano(ethyl)amino]ethan-1-ol
Description
2-[Cyano(ethyl)amino]ethan-1-ol is an ethanolamine derivative featuring a cyano group (-CN) attached to an ethylamino substituent. Such compounds are typically used in organic synthesis, pharmaceutical intermediates, or as ligands in coordination chemistry. The presence of both hydroxyl and cyano groups may confer unique reactivity, solubility, and biological activity compared to analogous ethanolamines.
Properties
Molecular Formula |
C5H10N2O |
|---|---|
Molecular Weight |
114.15 g/mol |
IUPAC Name |
ethyl(2-hydroxyethyl)cyanamide |
InChI |
InChI=1S/C5H10N2O/c1-2-7(5-6)3-4-8/h8H,2-4H2,1H3 |
InChI Key |
RGXSLKZSGRSYIX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyano(ethyl)amino]ethan-1-ol typically involves the reaction of ethylamine with ethylene oxide, followed by the addition of cyanide. The reaction conditions often include controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-[Cyano(ethyl)amino]ethan-1-ol is carried out in large-scale reactors. The process involves the continuous addition of reactants and the use of advanced separation techniques to isolate the product. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[Cyano(ethyl)amino]ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of 2-[Cyano(ethyl)amino]ethan-1-ol include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of 2-[Cyano(ethyl)amino]ethan-1-ol depend on the type of reaction and the reagents used. For example, oxidation reactions may produce aldehydes or carboxylic acids, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
2-[Cyano(ethyl)amino]ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[Cyano(ethyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[Cyano(ethyl)amino]ethan-1-ol with structurally related ethanolamine derivatives from the evidence, focusing on molecular properties, hazards, and applications.
2-(2-Aminoethylamino)ethanol (CAS 111-41-1)
- Molecular Formula : C₄H₁₂N₂O
- Molecular Weight : 104.15 g/mol
- Structure: Features two amino groups on the ethyl chain attached to ethanol.
- Applications : Used as a laboratory chemical and industrial intermediate.
2-(Ethylmethylamino)ethanol (CAS 2893-43-8)
- Molecular Formula: C₅H₁₃NO
- Molecular Weight : 103.16 g/mol
- Structure: Contains ethyl and methyl substituents on the amino group.
- Applications: Potential use in surfactants or agrochemical synthesis due to its amphiphilic nature.
2-[(3-Methylpentan-2-yl)amino]ethan-1-ol
- Molecular Formula : C₁₀H₁₉N
- Molecular Weight : 153.27 g/mol
- Structure: Branched alkyl chain (3-methylpentan-2-yl) attached to the amino group.
- Hazards: No hazard data provided; likely requires standard handling for amines .
- Applications : Utilized as a building block in organic synthesis.
2-{[(4-Ethylphenyl)methyl]amino}ethan-1-ol
- Molecular Formula: C₁₁H₁₇NO
- Molecular Weight : 179.26 g/mol
- Structure : Aromatic substituent (4-ethylphenyl) enhances hydrophobicity.
- Hazards: Limited hazard information; structural analogs suggest possible irritation risks .
- Applications: Potential use in polymer or pharmaceutical chemistry.
Key Comparative Data
*Theoretical data for 2-[Cyano(ethyl)amino]ethan-1-ol inferred from structural analogs.
Biological Activity
2-[Cyano(ethyl)amino]ethan-1-ol, a compound with the chemical formula CHNO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including antimicrobial, cytotoxic, and potential therapeutic effects, supported by data tables and relevant case studies.
2-[Cyano(ethyl)amino]ethan-1-ol is characterized by the presence of a cyano group and an amino alcohol structure. Its molecular structure can be represented as follows:
This compound's unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 2-[Cyano(ethyl)amino]ethan-1-ol against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its efficacy:
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 6.3 | |
| Escherichia coli | 6.3 | |
| Pseudomonas aeruginosa | 25 | |
| Candida albicans | 50 |
The compound exhibited comparable activity to ceftriaxone, a standard antibiotic, suggesting its potential as an antimicrobial agent.
Cytotoxic Activity
The cytotoxic effects of 2-[Cyano(ethyl)amino]ethan-1-ol were evaluated using various assays. The results are summarized in the following table:
| Cell Line | LD50 (µg/mL) | Effectiveness |
|---|---|---|
| Artemia salina | 82.5 | Moderate cytotoxicity |
| Human cancer cell lines | Varies | Significant activity |
The compound demonstrated notable cytotoxicity against marine crustaceans and human cancer cell lines, indicating its potential for further development as an anticancer agent.
Case Studies
- Anticancer Activity : A study investigated the effects of related cyano compounds on Ehrlich ascites carcinoma (EAC) cells. The sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate showed promising antioxidant and anticancer properties in vivo, suggesting that cyano-containing compounds may have therapeutic applications in cancer treatment .
- Antimicrobial Efficacy : Another research highlighted the synthesis and biological evaluation of various derivatives of cyano compounds, demonstrating that modifications to the cyano group can enhance antimicrobial activity against resistant strains .
The mechanisms through which 2-[Cyano(ethyl)amino]ethan-1-ol exerts its biological effects are still under investigation. Preliminary findings suggest that its antimicrobial properties may stem from disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways.
Q & A
Q. What are the recommended synthetic routes for 2-[Cyano(ethyl)amino]ethan-1-ol, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Step 1: React ethanolamine derivatives with acrylonitrile or cyanoethylating agents under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyanoethyl group .
- Step 2: Optimize yield by controlling temperature (40–60°C) and reaction time (12–24 hrs). Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Monitor purity via HPLC or GC-MS .
Q. How can the structure and purity of 2-[Cyano(ethyl)amino]ethan-1-ol be characterized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the presence of the cyano group (δ ~110–120 ppm in ) and ethanolamine backbone (δ 3.4–3.8 ppm for CH₂OH) .
- Mass Spectrometry (MS): Use ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 143.1 for C₅H₁₀N₂O) .
- Elemental Analysis: Validate C, H, N, and O percentages (±0.3% theoretical values) .
Q. What solvents and conditions are compatible with 2-[Cyano(ethyl)amino]ethan-1-ol for stability studies?
Methodological Answer:
- Stable solvents: Ethanol, DMF, and ethyl acetate (no degradation over 72 hrs at 25°C). Avoid chlorinated solvents (e.g., dichloromethane) due to potential nucleophilic substitution at the cyano group .
- Storage: Store under nitrogen at 4°C in amber vials to prevent photodegradation and hydrolysis .
Advanced Research Questions
Q. How does the cyanoethyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The cyano group acts as an electron-withdrawing moiety, enhancing electrophilicity in:
- Buchwald-Hartwig Amination: Use Pd(OAc)₂/XPhos catalysts to couple with aryl halides. Monitor cyano group stability under high temperatures (>100°C) via in situ FTIR .
- Catalytic Hydrogenation: Reduce the cyano group to an amine using H₂/Pd-C (1 atm, 25°C). Confirm conversion via -NMR (disappearance of CN signal) .
Q. What computational methods are suitable for predicting the biological activity of 2-[Cyano(ethyl)amino]ethan-1-ol?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with neurotransmitter receptors (e.g., GABAₐ or NMDA receptors). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- ADMET Prediction: Employ SwissADME to evaluate bioavailability (%ABS >50) and toxicity (AMES test negative) .
Q. How can contradictory data in biological assays (e.g., conflicting IC₅₀ values) be resolved?
Methodological Answer:
- Hypothesis Testing: Compare assay conditions (e.g., cell lines: HEK293 vs. SH-SY5Y). For example, HEK293 may overexpress CYP450 enzymes, metabolizing the compound faster .
- Dose-Response Replication: Perform triplicate experiments with positive controls (e.g., known GABA inhibitors). Use ANOVA to assess inter-experimental variability (p <0.05) .
Safety and Handling
Q. What safety protocols are critical for handling 2-[Cyano(ethyl)amino]ethan-1-ol?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
